molecular formula C22H25NO4 B1366706 (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate CAS No. 211929-87-2

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

Cat. No. B1366706
M. Wt: 367.4 g/mol
InChI Key: MWRZFXOQMUTNRK-OAHLLOKOSA-N
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Description

Chemical Reactions Analysis

The compound may be involved in complex chemical reactions. For instance, tert-Butyl carbamate is used in palladium-catalyzed cross-coupling reactions with various aryl halides .

Scientific Research Applications

1. Structural Characteristics

The compound, closely related to fluorene derivatives, exhibits unique structural characteristics. For example, Kazuhiko Yamada et al. (2008) studied a related compound, fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, highlighting variations in torsion angles different from typical Fmoc-protected amino acids, and its crystal structure forming two-dimensional sheets (Yamada, Hashizume, & Shimizu, 2008).

2. Synthesis and Sensing Applications

Compounds derived from fluorene, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine, have been synthesized for highly selective sensing applications, demonstrating potential in detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).

3. Photonics and Conjugated Polymers

In photonics, fluorene derivatives have been used in the synthesis of conjugated polymers. For instance, D. Výprachtický et al. (2010) synthesized polymers incorporating fluorene units, which could be applied in electro-optical materials (Výprachtický, Cimrová, Kmínek, & Pavlačková, 2010).

4. UV Properties and Schiff Base Compounds

Fluorene-based Schiff base compounds have been studied for their UV properties. W. Wen-zhong (2011) found that these compounds exhibit shifts in maximum absorption wavelength depending on the solvent and molecular structure, indicating potential applications in UV-sensitive materials (Wen-zhong, 2011).

5. Hydroxamic Acid Synthesis

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines have been used in the synthesis of structurally diverse N-substituted hydroxamic acids. This process, as reported by Sarah L. Mellor and W. Chan (1997), involves a condensation reaction, indicating the compound's utility in organic synthesis (Mellor & Chan, 1997).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRZFXOQMUTNRK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447859
Record name Fmoc-Ser(tBu)-Wang resin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

CAS RN

211929-87-2
Record name Fmoc-Ser(tBu)-Wang resin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
Reactant of Route 2
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
Reactant of Route 3
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
Reactant of Route 4
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
Reactant of Route 5
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

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